2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a nitro group, a phenylethylamine moiety, and a cyclohexa-2,4-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of a nitro-substituted cyclohexadienone with a phenylethylamine derivative. The reaction conditions often require the use of a suitable solvent, such as ethanol or methanol, and may involve heating to facilitate the reaction. Catalysts such as acids or bases may also be used to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in achieving higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylethylamine moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylethylamine derivatives.
Scientific Research Applications
2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylethylamine moiety may also interact with receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-6-{[(1S)-1-phenylethyl]amino}methylidene}cyclohexa-2,4-dien-1-one
- 2-Methoxy-6-{[(4-morpholinylamino)methylidene]}cyclohexa-2,4-dienone
Uniqueness
2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group and phenylethylamine moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
88373-81-3 |
---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-nitro-6-(2-phenylethyliminomethyl)phenol |
InChI |
InChI=1S/C15H14N2O3/c18-15-13(7-4-8-14(15)17(19)20)11-16-10-9-12-5-2-1-3-6-12/h1-8,11,18H,9-10H2 |
InChI Key |
GSFQYRPKZCKLEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN=CC2=C(C(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.